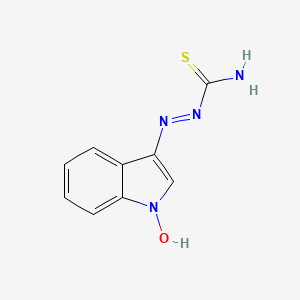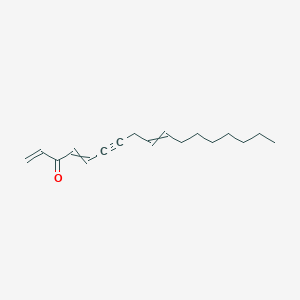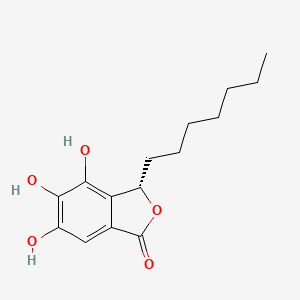
Dihydroxy(oxo)phosphanium;urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxy(oxo)phosphanium;urea is a compound with the chemical formula ( \text{H}_2\text{PO}_2\text{NH}_2\text{CONH}_2 ).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy(oxo)phosphanium;urea typically involves the reaction of phosphoric acid derivatives with urea. One common method is the reaction of phosphoric acid with urea under controlled conditions to form the desired compound. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroxy(oxo)phosphanium;urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .
Applications De Recherche Scientifique
Dihydroxy(oxo)phosphanium;urea has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dihydroxy(oxo)phosphanium;urea involves its interaction with specific molecular targets and pathways. It can act as a hydrogen bond acceptor, forming stable complexes with various molecules. This property is utilized in its applications in catalysis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dihydroxy(oxo)phosphanium;urea include:
Phosphoric acid derivatives: Compounds like phosphoric acid and its esters.
Urea derivatives: Compounds like N-substituted ureas and thioureas.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both phosphoric acid and urea. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with various molecules, making it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
807334-29-8 |
|---|---|
Formule moléculaire |
CH6N2O4P+ |
Poids moléculaire |
141.04 g/mol |
Nom IUPAC |
dihydroxy(oxo)phosphanium;urea |
InChI |
InChI=1S/CH4N2O.HO3P/c2-1(3)4;1-4(2)3/h(H4,2,3,4);(H-,1,2,3)/p+1 |
Clé InChI |
YPHLVXYYTAKMCV-UHFFFAOYSA-O |
SMILES canonique |
C(=O)(N)N.O[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12534892.png)
![[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene](/img/structure/B12534901.png)






![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12534944.png)
![1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12534950.png)
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)

